![molecular formula C18H17N3O4 B2496860 2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899984-96-4](/img/structure/B2496860.png)
2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of analogs related to this compound often involves multi-step chemical processes, including the use of Suzuki coupling reactions. For example, Kumar et al. (2019) demonstrated the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, starting from commercially available phthalic anhydride, yielding products in the 65-75% range. These synthetic routes highlight the versatility and efficiency of modern synthetic organic chemistry techniques in constructing complex molecules (G. Kumar et al., 2019).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for their application. Spectroscopic techniques, such as NMR and IR, play a vital role in elucidating these structures. For instance, Paventi et al. (1996) used 1H and 13C NMR, along with FT-IR and UV spectroscopy, to analyze the structure of polymers derived from similar phthalazine compounds. These studies provide insights into the molecular configuration, essential for designing molecules with desired properties (M. Paventi et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of such molecules is influenced by their functional groups. For instance, the presence of acetamide and methoxyphenoxy groups can impact the molecule's reactivity towards nucleophiles and electrophiles. The synthesis of derivatives and analogs showcases the versatile chemical behavior of these compounds under various conditions, leading to products with potential antimicrobial and anticancer activities, as evidenced by the work of Kumar et al. (2019) and others (G. Kumar et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in different domains. Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) help in understanding these properties. For instance, the study by Camerman et al. (2005) on the crystal structure of related acetamide compounds provides insights into the intermolecular interactions and molecular geometry that influence the compound's physical state and reactivity (A. Camerman et al., 2005).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are determined by the compound's molecular structure. Studies focusing on the synthesis and reactivity of phthalazine derivatives and related compounds provide a comprehensive understanding of these chemical properties, which is essential for their practical application (G. Kumar et al., 2019; M. Paventi et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study focused on the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, which include compounds structurally related to 2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide. These compounds were evaluated for their antimicrobial activities. The research demonstrated that certain synthesized compounds exhibited significant antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Kumar et al., 2019).
Anticancer Potential
The same study by Kumar et al. (2019) also explored the anticancer activity of these analogs. The compounds were tested against the HCT 116 cancer cell line using the MIT assay, and several showed promising anticancer activity. This highlights the potential use of these compounds in cancer research and therapy.
Photodynamic Therapy Applications
Another research avenue involves the use of phthalocyanine compounds, which are structurally related to 2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide, in photodynamic therapy (PDT). These compounds are known for their ability to generate singlet oxygen upon light activation, making them suitable for use in PDT for cancer treatment. A study demonstrated that a new zinc phthalocyanine derivative exhibited high singlet oxygen quantum yield, indicating its potential as a photosensitizer in PDT (Pişkin et al., 2020).
Allelochemical Research
Compounds with benzoxazinone structures, closely related to 2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide, have been studied for their role as allelochemicals in agriculture. These compounds, found in crops like wheat, rye, and maize, exhibit various biological activities, including antimicrobial and insecticidal properties, which could be beneficial for crop protection and sustainable agriculture practices (Fomsgaard et al., 2004).
Environmental Chemistry and Soil Science
Research on the adsorption and bioactivity of related chloroacetamide herbicides in soil highlights the importance of understanding the environmental fate and impact of these compounds. Studies like these can inform the development of more environmentally friendly agricultural chemicals and practices, ensuring the safety and sustainability of farming methods (Weber & Peter, 1982).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-15-8-4-5-9-16(15)25-11-17(22)19-10-14-12-6-2-3-7-13(12)18(23)21-20-14/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZYYWQOLLGXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

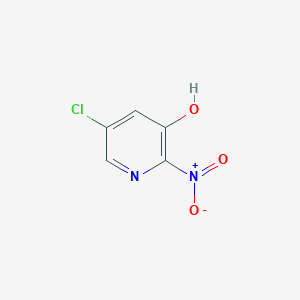

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)

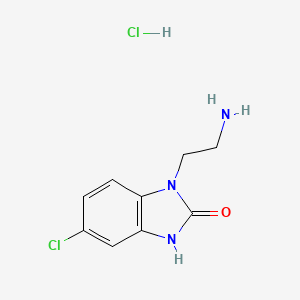
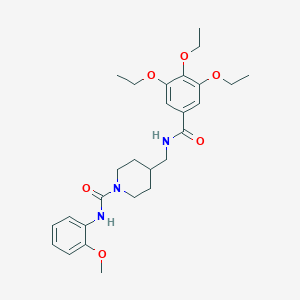
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)
![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
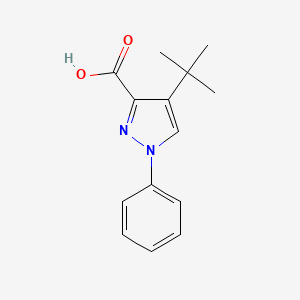
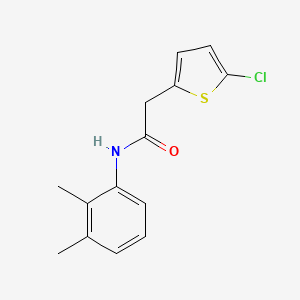

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)
